molecular formula C16H18BrN3O2 B6962612 N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6962612
M. Wt: 364.24 g/mol
InChI Key: JISQRPGNGSYKTL-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrazine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-9-10(2)19-14(21)13(18-9)15(22)20-16(3,4)11-7-5-6-8-12(11)17/h5-8H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQRPGNGSYKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C(=O)NC(C)(C)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple steps One common method starts with the bromination of a phenylpropane derivative to introduce the bromine atom This is followed by the formation of the pyrazine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are also critical due to the handling of brominated compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to remove the bromine atom or modify the pyrazine ring.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce dehalogenated pyrazine derivatives.

Scientific Research Applications

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrazine ring may participate in electron transfer reactions. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar in structure but lacks the pyrazine ring.

    2-bromophenylacetic acid: Contains the bromophenyl group but has a different functional group.

    5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid: Similar pyrazine structure but without the bromophenyl group.

Uniqueness

N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

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